

# Spectroscopic Profile of 1-Butyl-2-cyclohexen-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for **1-Butyl-2-cyclohexen-1-ol**, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a comprehensive analysis based on the known spectral characteristics of structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Butyl-2-cyclohexen-1-ol**. These predictions are derived from the analysis of analogous compounds, including 2-cyclohexen-1-ol, 1-butylcyclohexanol, and 1-butyl-1-cyclohexene.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 1-Butyl-2-cyclohexen-1-ol

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 5.8-6.0	m	1H	=CH- (vinyl)
~ 5.6-5.8	m	1H	=CH- (vinyl)
~ 2.0-2.2	m	2H	Allylic CH <sub>2</sub>
~ 1.8-2.0	m	1H	OH
~ 1.5-1.7	m	4H	Cyclohexene CH <sub>2</sub>
~ 1.2-1.5	m	4H	Butyl CH <sub>2</sub>
~ 0.9	t	3H	Butyl CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 1-Butyl-2-cyclohexen-1-ol**

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 130-135	=CH- (vinyl)
~ 125-130	=CH- (vinyl)
~ 70-75	C-OH (quaternary)
~ 35-40	Allylic CH <sub>2</sub>
~ 25-35	Butyl CH <sub>2</sub> / Cyclohexene CH <sub>2</sub>
~ 22-25	Butyl CH <sub>2</sub>
~ 14	Butyl CH <sub>3</sub>

**Table 3: Predicted IR Spectral Data for 1-Butyl-2-cyclohexen-1-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3600-3200	Broad	O-H stretch (alcohol)
~ 3100-3000	Medium	=C-H stretch (vinyl)
~ 3000-2850	Strong	C-H stretch (aliphatic)
~ 1650	Medium	C=C stretch (alkene)
~ 1100-1000	Strong	C-O stretch (alcohol)

## Table 4: Predicted Mass Spectrometry (MS) Data for 1-Butyl-2-cyclohexen-1-ol

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Identity of Fragment
154	[M] <sup>+</sup> (Molecular Ion)
136	[M - H <sub>2</sub> O] <sup>+</sup>
97	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of butyl group)
81	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclohexenyl cation)
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid alcohol sample such as **1-Butyl-2-cyclohexen-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

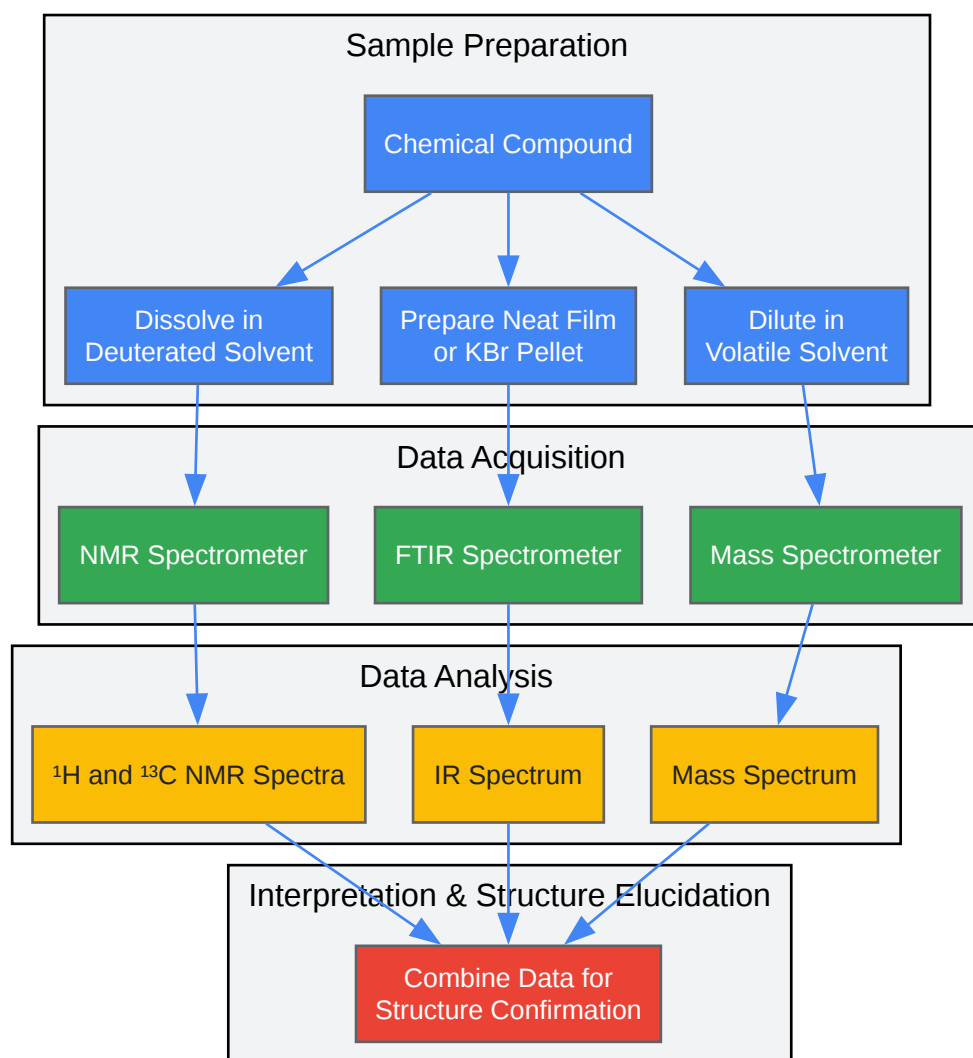
- **Sample Preparation:** Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
- **Ionization:** Utilize electron ionization (EI) at 70 eV to induce fragmentation.
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 40-200 amu.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-2-cyclohexen-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15431045#1-butyl-2-cyclohexen-1-ol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b15431045#1-butyl-2-cyclohexen-1-ol-spectral-data-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)